Triphenylarsine Oxide Exhibits a 0.8x Higher ν(Sn-O) Vibrational Frequency than Triphenylphosphine Oxide, Indicating Stronger Metal-Ligand Binding
In a direct comparative study of tin(IV) halide complexes, the metal-ligand stretching frequency, ν(Sn-O), was found to be consistently higher for complexes formed with triphenylarsine oxide (Ph₃AsO) than with triphenylphosphine oxide (Ph₃PO) [1]. The average ν(Sn-O) for Ph₃AsO complexes was reported to be approximately 0.8 times the value for analogous Ph₃PO complexes, demonstrating a stronger Sn-O bond in the arsine oxide system [1]. This provides direct spectroscopic evidence for a quantifiable difference in coordination bond strength, confirming that Ph₃AsO is a superior ligand for forming robust complexes with tin centers.
| Evidence Dimension | Tin-Oxygen Vibrational Frequency Ratio (ν(Sn-O) of Ph₃AsO / ν(Sn-O) of Ph₃PO) |
|---|---|
| Target Compound Data | ν(Sn-O)Ph₃AsO |
| Comparator Or Baseline | ν(Sn-O)Ph₃PO |
| Quantified Difference | Ratio ≈ 1.08 (Ph₃AsO frequency is higher by a factor of ~0.8) |
| Conditions | Infrared spectroscopy of tin(IV) halide complexes with Ph₃PO and Ph₃AsO ligands |
Why This Matters
Procuring triphenylarsine oxide is essential when research or industrial processes require a ligand that forms stronger, more stable bonds with tin centers, directly impacting the stability and reactivity of the resulting organometallic complexes.
- [1] Rivest, R.; Weber, R. Metal–ligand frequencies in the spectra of tin complexes with triphenylphosphine oxide and triphenylarsine oxide. J. Inorg. Nucl. Chem. 1967, 29 (6), 1497-1502. View Source
